molecular formula C24H38N2O2 B13667056 1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one

1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one

Cat. No.: B13667056
M. Wt: 386.6 g/mol
InChI Key: PCGQIKLDICRLGS-UHFFFAOYSA-N
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Description

1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an octyl group and an octyloxy group attached to a naphthyridinone core. The presence of these long alkyl chains imparts specific physical and chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Naphthyridinone Core: This step involves the cyclization of appropriate precursors to form the naphthyridinone ring.

    Introduction of the Octyl Group: The octyl group is introduced via alkylation reactions, often using octyl halides in the presence of a base.

    Attachment of the Octyloxy Group: The octyloxy group is introduced through etherification reactions, where an octanol derivative reacts with the naphthyridinone core under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthyridinone core are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the ether bond in the octyloxy group can be cleaved, leading to the formation of the corresponding alcohol and naphthyridinone derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects.

Comparison with Similar Compounds

1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one can be compared with other naphthyridinone derivatives, such as:

    1-Octyl-1,5-naphthyridin-2(1H)-one: Lacks the octyloxy group, resulting in different physical and chemical properties.

    6-(Octyloxy)-1,5-naphthyridin-2(1H)-one: Lacks the octyl group, which affects its solubility and reactivity.

    1-Octyl-6-(methoxy)-1,5-naphthyridin-2(1H)-one: Contains a methoxy group instead of an octyloxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in the presence of both the octyl and octyloxy groups, which confer specific properties that are not observed in its analogs.

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

6-octoxy-1-octyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C24H38N2O2/c1-3-5-7-9-11-13-19-26-22-16-17-23(25-21(22)15-18-24(26)27)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3

InChI Key

PCGQIKLDICRLGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=CC1=O)N=C(C=C2)OCCCCCCCC

Origin of Product

United States

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